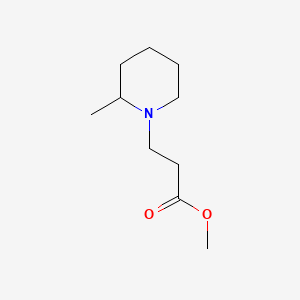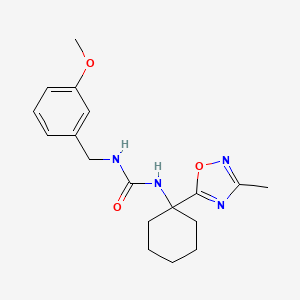
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as MBMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MBMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to inhibit the activity of enzymes such as phosphodiesterases and protein kinases, which play important roles in cellular signaling. Additionally, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to modulate the activity of ion channels and receptors, further contributing to its effects on cellular signaling.
Biochemical and Physiological Effects
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer properties. In preclinical studies, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to reduce inflammation and oxidative stress in cells and tissues, as well as protect against neuronal damage in models of neurodegenerative diseases. Additionally, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its versatility. 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have a range of effects on various signaling pathways, making it a useful tool for investigating cellular signaling mechanisms. Additionally, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its potential toxicity. While 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to be relatively safe in preclinical studies, further research is needed to fully understand its toxicity profile.
Orientations Futures
There are several potential future directions for research on 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One area of interest is the development of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the anticancer properties of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea and its potential as a cancer treatment. Finally, research on the toxicity profile of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is needed in order to fully understand its safety and potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the reaction of 1-(3-methoxybenzyl)-3-cyclohexylurea with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of a base such as triethylamine. The resulting compound is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been studied for its potential as an anticancer agent, with promising results in preclinical studies. 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has also been investigated as a potential drug candidate for the treatment of various other diseases, including diabetes and inflammation.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-13-20-16(25-22-13)18(9-4-3-5-10-18)21-17(23)19-12-14-7-6-8-15(11-14)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBKNSEHOHGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


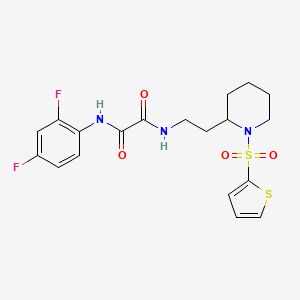
![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)

![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)
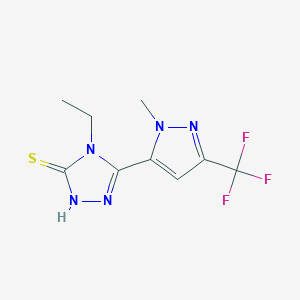
![(2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561755.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
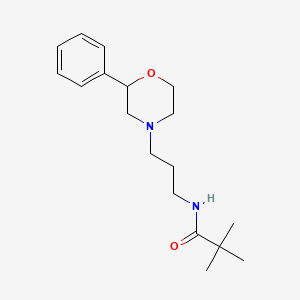
![1-((1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2561759.png)
